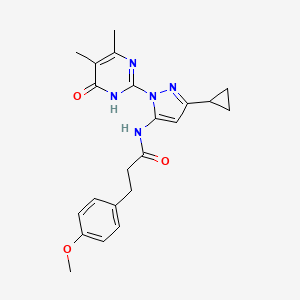![molecular formula C6H8N2 B2476553 1,4,5,6-Tétrahydrocyclopenta[d]imidazole CAS No. 10442-94-1](/img/structure/B2476553.png)
1,4,5,6-Tétrahydrocyclopenta[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a cyclopentane ring and an imidazole ring. Its unique structure makes it a valuable scaffold for the development of various bioactive molecules, particularly in medicinal chemistry.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydrocyclopenta[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 1,4,5,6-Tetrahydrocyclopenta[d]imidazole is the C-Jun N-terminal Kinase 3 (JNK3), a key driver in the pathophysiology of neuronal apoptosis . JNK3 inhibitors have been identified as potential therapeutics for neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
1,4,5,6-Tetrahydrocyclopenta[d]imidazole: interacts with JNK3, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the kinase, which results in a significant enhancement of inhibition against JNK3 in biochemical kinase assays .
Biochemical Pathways
The inhibition of JNK3 by 1,4,5,6-Tetrahydrocyclopenta[d]imidazole affects the pathway of neuronal apoptosis. JNK3 is involved in the regulation of neuronal apoptosis, a process that plays a crucial role in neurodegenerative diseases . By inhibiting JNK3, the compound can potentially alter the progression of these diseases.
Result of Action
The result of 1,4,5,6-Tetrahydrocyclopenta[d]imidazole ’s action is the protection against neuronal apoptosis induced by Aβ (Amyloid beta), a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease as the main component of the amyloid plaques found in the brains of Alzheimer patients . The compound also inhibits c-Jun phosphorylation in a dose-dependent manner .
Analyse Biochimique
Biochemical Properties
1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been identified as a potential inhibitor of C-Jun N-terminal Kinase 3 (JNK3) . JNK3 is a key driver in the pathophysiology of neuronal apoptosis . The compound interacts with JNK3, inhibiting its activity and thus potentially protecting against neuronal apoptosis .
Cellular Effects
In cellular processes, 1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been shown to inhibit c-Jun phosphorylation in a dose-dependent manner . This suggests that it may have a significant impact on cell signaling pathways and gene expression. Its inhibition of JNK3 could also influence cellular metabolism, particularly in neurons .
Molecular Mechanism
At the molecular level, 1,4,5,6-Tetrahydrocyclopenta[d]imidazole exerts its effects through binding interactions with JNK3 . This binding inhibits the activity of JNK3, leading to a decrease in c-Jun phosphorylation . This mechanism of action could potentially lead to changes in gene expression within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of amines followed by elimination and aromatization processes. For instance, the cyclization of amine precursors can be catalyzed by nickel, leading to the formation of the desired imidazole ring .
Industrial Production Methods
Industrial production of 1,4,5,6-tetrahydrocyclopenta[d]imidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced analogs.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.
Comparaison Avec Des Composés Similaires
1,4,5,6-Tetrahydrocyclopenta[d]imidazole can be compared with other imidazole derivatives:
1,2,4,5-Tetrahydroimidazole: Similar in structure but differs in the position of hydrogen atoms.
1,3,5,6-Tetrahydroimidazole: Another isomer with different chemical properties.
Cyclopenta[d]imidazole: Lacks the tetrahydro modification, leading to different reactivity and applications.
The uniqueness of 1,4,5,6-tetrahydrocyclopenta[d]imidazole lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[d]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDERIUJKTLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)
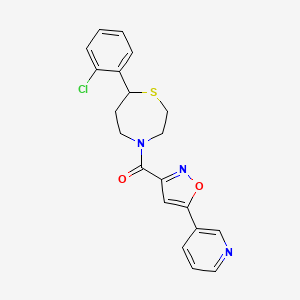

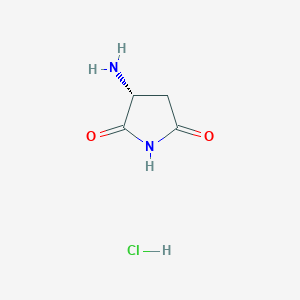
![tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B2476479.png)
![5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2476480.png)
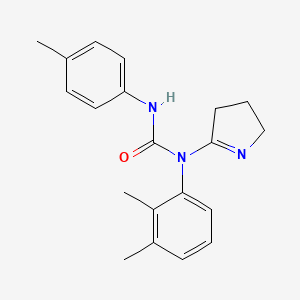
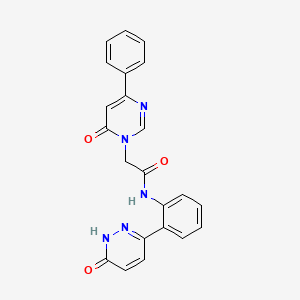
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2476486.png)
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)
